molecular formula C16H22N4S B2519445 4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}quinazoline-2(1H)-thione CAS No. 440334-08-7

4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}quinazoline-2(1H)-thione

Cat. No. B2519445
CAS RN: 440334-08-7
M. Wt: 302.44
InChI Key: UZXYPFJZCQUKEU-UHFFFAOYSA-N
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Description

4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}quinazoline-2(1H)-thione is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Antitumor and Anticancer Activity

The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its potential as an antitumor agent, particularly against lung, breast, and ovarian cancers. The compound’s ability to inhibit tumor growth and induce apoptosis (programmed cell death) warrants further exploration .

Antioxidant Properties

Studies have revealed that this quinazoline derivative possesses antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. Investigating its mechanism of action and potential therapeutic applications could yield valuable insights .

Anti-Inflammatory Effects

Inflammation is a common factor in many diseases. Preliminary research suggests that this compound may exhibit anti-inflammatory properties. Understanding its interactions with inflammatory pathways and evaluating its efficacy in animal models could lead to novel anti-inflammatory drugs .

Antiviral Potential

Given the ongoing global health challenges posed by viral infections, compounds with antiviral activity are of great interest. Researchers have explored the antiviral effects of this quinazoline derivative. Investigations against specific viruses (such as influenza or herpesviruses) and elucidating its mode of action are essential for further development .

Neuroprotective Applications

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Some studies suggest that this compound may have neuroprotective properties. Evaluating its effects on neuronal survival, synaptic function, and neuroinflammation could open new avenues for treating neurodegenerative conditions .

Kinase Inhibition

Quinazoline derivatives often interact with kinases, which play critical roles in cellular signaling pathways. Investigating the compound’s selectivity toward specific kinases (such as EGFR, VEGFR, or PDGFR) could lead to targeted therapies for cancer, angiogenesis, and other diseases .

properties

IUPAC Name

4-[2-(2-methylpiperidin-1-yl)ethylamino]-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4S/c1-12-6-4-5-10-20(12)11-9-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-3,7-8,12H,4-6,9-11H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXYPFJZCQUKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione

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